molecular formula C8H10BrN B7964996 2-Bromo-3,6-dimethylaniline

2-Bromo-3,6-dimethylaniline

Cat. No.: B7964996
M. Wt: 200.08 g/mol
InChI Key: URDDSCZLHXQNJP-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of 3,6-dimethylaniline using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-Bromo-3,6-dimethylaniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dimethylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would involve interactions with biological targets, potentially affecting pathways related to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dimethylaniline
  • 2-Bromo-3,5-dimethylaniline
  • 2-Bromo-3,4-dimethylaniline

Uniqueness

2-Bromo-3,6-dimethylaniline is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications where the position of substituents is crucial.

Properties

IUPAC Name

2-bromo-3,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDDSCZLHXQNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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